Introduction: The Quinoxaline Scaffold and the Significance of 2-Aminoquinoxaline-3-thiol
Introduction: The Quinoxaline Scaffold and the Significance of 2-Aminoquinoxaline-3-thiol
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Aminoquinoxaline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] The therapeutic potential of these compounds has spurred extensive research into their synthesis and structure-activity relationships.[4] Within this important class, 2-Aminoquinoxaline-3-thiol is a molecule of significant interest due to the unique reactivity conferred by its vicinal amino and thiol functional groups. These groups can serve as key pharmacophores, hydrogen bond donors/acceptors, and metal-chelating sites, making the molecule a versatile building block for drug design.
A thorough understanding of the chemical properties and stability of 2-Aminoquinoxaline-3-thiol is paramount for its successful application in drug development. Issues such as tautomeric equilibrium, pH sensitivity, and oxidative degradation can profoundly impact its biological activity, formulation, and shelf-life. This guide provides a detailed examination of these core attributes, offering field-proven insights and experimental frameworks to empower researchers in their work with this promising heterocyclic compound.
Molecular Structure and Synthesis
The foundational structure of 2-Aminoquinoxaline-3-thiol features a quinoxaline core substituted with an amino (-NH₂) group at the C2 position and a thiol (-SH) group at the C3 position. The synthesis of such derivatives often involves a multi-step process starting from readily available precursors like o-phenylenediamine or substituted 2,3-dichloroquinoxaline.
A common synthetic strategy involves the cyclocondensation of an aromatic diamine with an α-dicarbonyl compound, which is a widely used method for creating the quinoxaline core.[5] For this specific molecule, a plausible route begins with the reaction of 2,3-dichloroquinoxaline with an amine source, followed by nucleophilic substitution of the remaining chlorine with a sulfur nucleophile like sodium hydrogen sulfide (NaSH).[1]
Caption: Thiol-Thione tautomeric equilibrium.
Causality and Implications:
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In Neutral and Acidic Media: The thione form is generally more stable and predominates. This is a common observation in similar heterocyclic systems. [6]The stability arises from the formation of a more stable amide-like system within the ring.
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In Alkaline Media: Deprotonation of the thiol or the ring nitrogen shifts the equilibrium towards the thiolate anion, which is the conjugate base of the thiol form. [6]This change is critical as the thiolate is a much stronger nucleophile than the neutral thiol, significantly altering the compound's reactivity profile.
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Drug Development Relevance: The dominant tautomer under physiological conditions (pH ~7.4) will dictate how the molecule interacts with its biological target. Characterizing this equilibrium is therefore not merely an academic exercise but a prerequisite for rational drug design.
Spectroscopic Profile for Characterization
Spectroscopic methods are essential for confirming the structure and purity of 2-Aminoquinoxaline-3-thiol and for studying its tautomeric equilibrium.
| Technique | Expected Observations | Rationale and Insights |
| ¹H NMR | Aromatic protons (7-8.5 ppm), broad NH₂ signal, and a potentially exchangeable SH proton signal. | The chemical shift of the SH proton is variable and depends on concentration, solvent, and temperature. The NH₂ signal will also be broad. The aromatic region will show complex splitting patterns characteristic of the substituted quinoxaline ring. |
| ¹³C NMR | Aromatic carbons (110-150 ppm), C-S carbon (~120-140 ppm), C-NH₂ carbon (~150-160 ppm). | In the thione tautomer, the C=S carbon would appear much further downfield (~170-190 ppm). Comparing spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can provide evidence of the tautomeric equilibrium. |
| FT-IR | N-H stretch (~3300-3500 cm⁻¹), S-H stretch (weak, ~2550-2600 cm⁻¹), C=N and C=C stretches (~1500-1650 cm⁻¹). | The presence of a weak S-H band confirms the thiol form. The thione tautomer would exhibit a strong C=S stretch (~1050-1250 cm⁻¹) and a prominent N-H stretch associated with the ring thioamide. |
| UV-Vis | Multiple absorption bands in the UV region. | The absorption maxima are sensitive to the tautomeric form and pH. Shifting the pH to be more alkaline would likely cause a bathochromic (red) shift as the equilibrium moves to the thiolate form, which has a more extended conjugation. [6] |
Chemical Reactivity: A Tale of Two Nucleophiles
The reactivity of 2-Aminoquinoxaline-3-thiol is dominated by its two nucleophilic centers: the soft nucleophile (thiol/thiolate) and the hard nucleophile (amino group).
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Reactions at the Thiol Group:
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Acidity and Thiolate Formation: The thiol proton is acidic and can be readily removed by a base to form a highly nucleophilic thiolate anion.
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Alkylation: The thiolate is an excellent nucleophile for S-alkylation reactions with alkyl halides or other electrophiles, forming stable thioether derivatives. [1]This is a common strategy for modifying the molecule.
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Oxidation (Instability Driver): The thiol group is highly susceptible to oxidation. Mild oxidizing agents or even atmospheric oxygen can lead to the formation of a disulfide dimer. This is a primary degradation pathway and a critical stability concern. [7]
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Caption: Oxidative dimerization of 2-Aminoquinoxaline-3-thiol.
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Reactions at the Amino Group:
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Basicity: The amino group can be protonated in acidic conditions.
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Acylation/Alkylation: As a nucleophile, it can react with acylating or alkylating agents, although it is generally less nucleophilic than the thiolate anion. [8]Reaction conditions can be tuned to favor N-acylation over S-acylation or vice-versa.
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Stability Profile: A Guide for Formulation and Handling
The stability of 2-Aminoquinoxaline-3-thiol is a critical parameter for its use in research and development. Forced degradation studies are essential to identify potential degradation products and establish stable storage and formulation conditions.
| Condition | Stability Concern | Mechanism and Consequence |
| Acidic pH | Potential for Hydrolysis/Degradation. | While the quinoxaline core is relatively stable, extreme acidic conditions might lead to degradation. A related nitrosated quinoxaline derivative showed significant instability as pH decreased. [9]Hydrolysis of the amino group to a quinoxalinone is also a known reaction for some derivatives under strong acid and heat. [10] |
| Alkaline pH | Increased Susceptibility to Oxidation. | In alkaline solutions, the compound exists predominantly as the thiolate anion. Thiolates are much more rapidly oxidized to disulfides than their corresponding thiols. This makes the compound highly unstable in basic, aerobic solutions. |
| Oxidative Stress | High Sensitivity. | Exposure to air, peroxide, or other oxidizing agents will readily convert the thiol to its disulfide dimer. This is the most significant and likely degradation pathway under ambient conditions. The antioxidant properties of some quinoxalines suggest they can act as radical scavengers. [11] |
| Light Exposure | Potential for Photodegradation. | Aromatic nitrogen-containing systems like quinoxalines can absorb UV light, leading to photochemical reactions. Studies on related structures show that the nitrogen atoms heavily influence the degradation pathway upon irradiation. [12]Amber vials and storage in the dark are recommended. |
| Thermal Stress | Generally Stable at Room Temperature. | As a crystalline solid, the compound should be stable at ambient temperatures. Stability testing should determine its decomposition temperature to define handling limits. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol provides a framework for identifying the degradation pathways of 2-Aminoquinoxaline-3-thiol.
Objective: To assess the stability of the compound under stress conditions (acid, base, oxidation, heat, light) and identify major degradation products.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of 2-Aminoquinoxaline-3-thiol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Stress Conditions:
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Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
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Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 6 hours (base-catalyzed oxidation is often rapid).
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Oxidation: Mix stock solution with 3% H₂O₂. Incubate at room temperature for 30 minutes, 2 hours, and 6 hours.
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Thermal Stress: Store the solid compound at 80°C for 24 hours. Also, reflux the stock solution for 6 hours.
-
Photostability: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At each time point, neutralize the acid/base samples.
-
Analyze all samples, alongside an unstressed control, using a stability-indicating HPLC method (e.g., C18 column with a gradient elution).
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Use a photodiode array (PDA) detector to monitor peak purity.
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Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass of any degradation products. The expected disulfide dimer should have a mass of 352.44 g/mol .
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Data Interpretation:
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Calculate the percentage degradation under each condition.
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Propose structures for the degradation products based on their mass and knowledge of the compound's reactivity.
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Caption: Workflow for a forced degradation study.
Conclusion
2-Aminoquinoxaline-3-thiol is a molecule with significant potential, stemming from the rich chemistry of its quinoxaline core and its dual amino and thiol functionalities. However, its utility in drug development is intrinsically linked to a nuanced understanding of its chemical behavior. The thiol-thione tautomerism is a central feature that governs its reactivity and interaction with biological systems. Furthermore, the compound's pronounced sensitivity to oxidative degradation, particularly under alkaline conditions, represents its primary stability liability. Researchers must prioritize controlled handling, storage under an inert atmosphere, and protection from light to maintain the compound's integrity. By applying the principles and experimental frameworks outlined in this guide, scientists can effectively harness the potential of 2-Aminoquinoxaline-3-thiol while navigating its inherent chemical challenges.
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